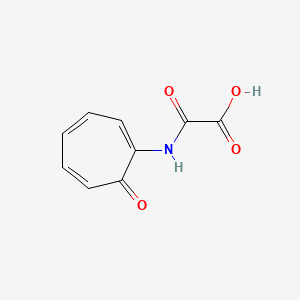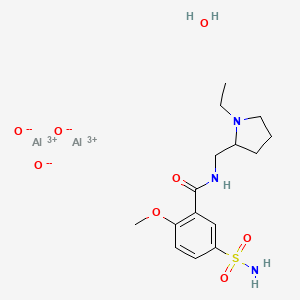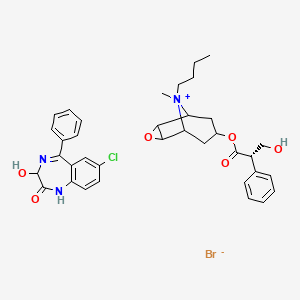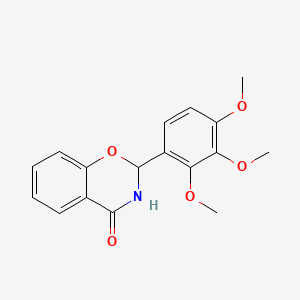
2-(2,3,4-Trimethoxyphenyl)-2,3-dihydro-1,3-benzoxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-1,3-benzoxazin-4-one is a benzoxazine.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Techniques: Studies have developed methods for synthesizing benzoxazine compounds, including 2-(2,3,4-Trimethoxyphenyl)-2,3-dihydro-1,3-benzoxazin-4-one and related structures. One approach involves the reaction of indoles with chloromethylphenol, yielding dihydro-12H-indolo benzoxazines, which have been examined using NMR spectroscopy (Shachkus, Degutis, & Urbonavichyus, 1989).
- Chemical Reactivity: Research has investigated the reactivity of benzoxazine compounds, revealing their potential for forming various derivatives. For example, benzoxazines have been shown to undergo ring-chain interconversion and ring-opening reactions under certain conditions (Zidar & Kikelj, 2008).
Biological and Pharmaceutical Applications
- Antiproliferative Activities: Certain benzoxazine derivatives have demonstrated significant antiproliferative activities against various cancer cell lines. The efficacy of these compounds in inhibiting cancer cell growth highlights their potential in cancer research (Jin et al., 2006).
- Mosquito Larvicidal and Antifungal Activities: Some benzoxazine derivatives exhibit mosquito larvicidal and antifungal properties. These findings suggest potential applications in pest control and agriculture (ChandraprabhaV. et al., 2021).
Material Science and Engineering
- Polymer Synthesis: Benzoxazine monomers, including those related to 2-(2,3,4-Trimethoxyphenyl)-2,3-dihydro-1,3-benzoxazin-4-one, have been used to synthesize novel polymers. These polymers exhibit high thermal stability and have potential applications in various industrial sectors (Agag & Takeichi, 2001).
- Proton Exchange Membranes: Research has explored the use of sulfonic acid-containing benzoxazines for developing proton exchange membranes in fuel cells. These materials show promise in improving the efficiency and stability of fuel cell technology (Yao et al., 2014).
Propiedades
Nombre del producto |
2-(2,3,4-Trimethoxyphenyl)-2,3-dihydro-1,3-benzoxazin-4-one |
|---|---|
Fórmula molecular |
C17H17NO5 |
Peso molecular |
315.32 g/mol |
Nombre IUPAC |
2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C17H17NO5/c1-20-13-9-8-11(14(21-2)15(13)22-3)17-18-16(19)10-6-4-5-7-12(10)23-17/h4-9,17H,1-3H3,(H,18,19) |
Clave InChI |
VWABRPAMTFPUBM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)C2NC(=O)C3=CC=CC=C3O2)OC)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



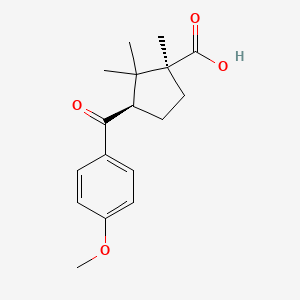
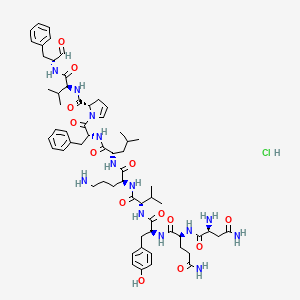
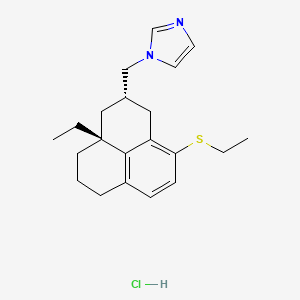
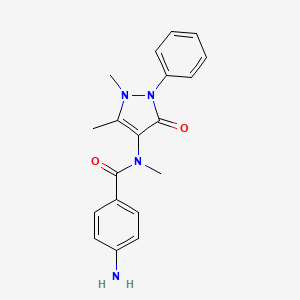
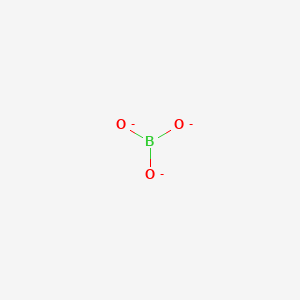
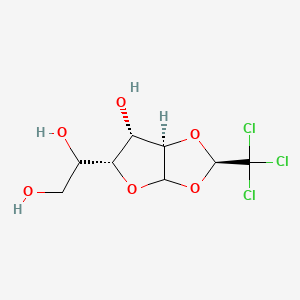
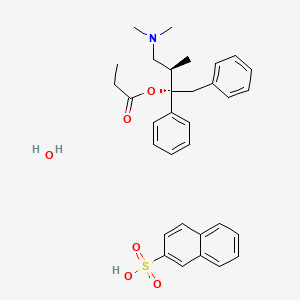
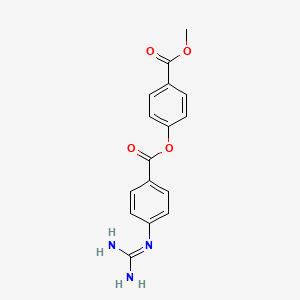
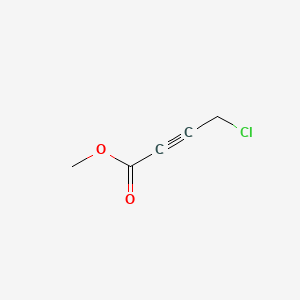
![tert-butyl N-[(2S)-1-[[(2S)-2-[[(2S,3S,5R)-1-cyclohexyl-3,6-dihydroxy-5-methyldecan-2-yl]amino]-4-methylpentanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1201088.png)
![[5-(7-Bromo-8-methyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate](/img/structure/B1201091.png)
